

What are the physical and chemical properties of O-(4-Nitrobenzoyl)hydroxylamine?

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Compound of Interest

Compound Name: O-(4-Nitrobenzoyl)hydroxylamine

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An In-depth Technical Guide to O-(4-Nitrobenzoyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **O-(4-Nitrobenzoyl)hydroxylamine**, including detailed experimental protocols and characterization data.

Physical and Chemical Properties

O-(4-Nitrobenzoyl)hydroxylamine is a versatile reagent in organic synthesis. Its properties are summarized below.

Table 1: General and Physical Properties of O-(4-Nitrobenzoyl)hydroxylamine



Property	Value	Reference
Chemical Formula	C7H6N2O4	[1]
Molecular Weight	182.13 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	85.0 °C (with decomposition) or 109 °C (with decomposition)	[2][3]
Boiling Point	361.4 ± 44.0 °C at 760 mmHg (Predicted)	[3]
Density	1.441 ± 0.06 g/cm ³ (Predicted)	[3]
Water Solubility	Slightly soluble	
рКа	-2.68 ± 0.70 (Predicted)	_
Storage	2-8°C, under an inert atmosphere	[2]

Note on Melting Point: There is a discrepancy in the reported melting point in commercial sources. It is advisable to determine the melting point of a synthesized or acquired batch for accurate characterization.

Synthesis of O-(4-Nitrobenzoyl)hydroxylamine

A common and effective method for the synthesis of **O-(4-Nitrobenzoyl)hydroxylamine** is the acylation of hydroxylamine with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of O-(4-Nitrobenzoyl)hydroxylamine

This protocol is based on the general principles of acylation of hydroxylamine.

Materials:

• 4-Nitrobenzoyl chloride



- Hydroxylamine hydrochloride (NH2OH·HCl)
- Triethylamine (Et₃N) or Pyridine
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Argon or Nitrogen gas for inert atmosphere

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Standard glassware for extraction and filtration
- Rotary evaporator
- NMR tube, IR spectrometer, Mass spectrometer for characterization

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve hydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
- Base Addition: To the cooled suspension, slowly add triethylamine or pyridine (2.2 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
- Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a separate flask with anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise



to the reaction mixture at 0 °C over a period of 30 minutes.

• Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

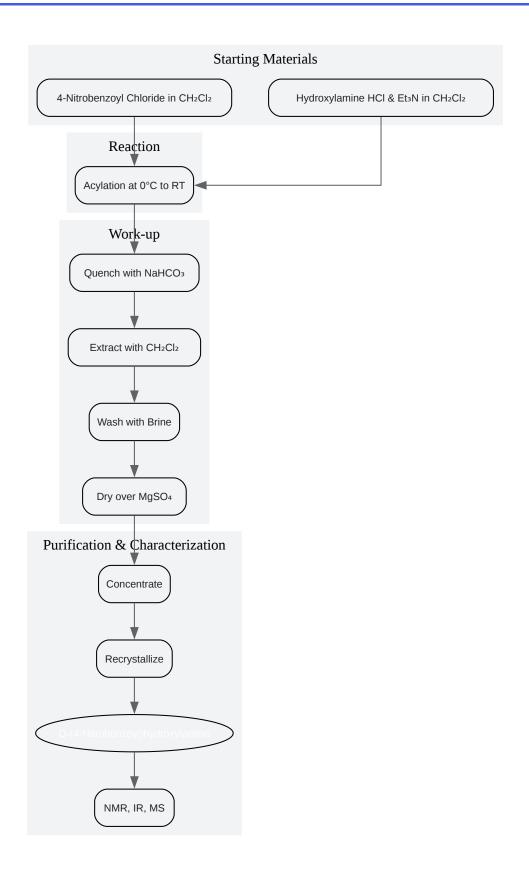
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford O-(4-Nitrobenzoyl)hydroxylamine as a crystalline solid.
- Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Diagram 1: Synthesis Workflow





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Caption: Workflow for the synthesis of O-(4-Nitrobenzoyl)hydroxylamine.



Spectral Data for Characterization

While specific experimental spectra for **O-(4-Nitrobenzoyl)hydroxylamine** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for O-(4-Nitrobenzoyl)hydroxylamine

Technique	Expected Features	
¹ H NMR	- Aromatic protons (AA'BB' system): Two doublets in the range of δ 8.0-8.5 ppmNH $_{\rm 2}$ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.	
¹³ C NMR	- Carbonyl carbon (C=O): δ 160-170 ppm Aromatic carbons: Four signals in the range of δ 120-155 ppm.	
FT-IR (cm ⁻¹)	- N-H stretch: ~3300-3200 (broad) C=O stretch: ~1750-1730 N-O stretch (nitro): ~1530 (asymmetric) and ~1350 (symmetric) C-N stretch: ~1300-1200.	
Mass Spec (EI)	- Molecular ion (M ⁺): m/z = 182 Fragmentation: Loss of -ONH ₂ (m/z = 150), loss of -NO ₂ (m/z = 136).	

Chemical Reactivity

O-(4-Nitrobenzoyl)hydroxylamine exhibits reactivity characteristic of O-acyl hydroxylamines. The electron-withdrawing 4-nitrobenzoyl group activates the molecule for specific transformations.

4.1. Nucleophilic Attack on the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the acyl-oxygen bond.



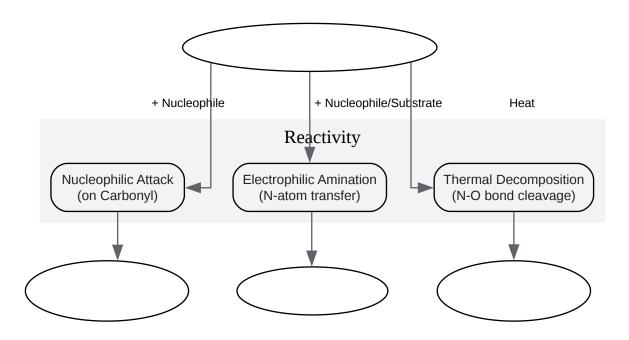
4.2. Electrophilic Amination

The nitrogen atom of the hydroxylamine moiety can act as an electrophilic aminating agent, particularly after activation. This is a key application of O-acyl hydroxylamines in organic synthesis for the formation of N-N and N-C bonds.

4.3. Thermal Decomposition

O-acyl hydroxylamines are known to be thermally unstable. The decomposition can be autocatalytic and highly exothermic. The presence of the nitro group in **O-(4-Nitrobenzoyl)hydroxylamine** may further influence its thermal stability. The decomposition likely proceeds through the cleavage of the weak N-O bond.

Diagram 2: Reactivity Pathways



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Caption: Key reactivity pathways of **O-(4-Nitrobenzoyl)hydroxylamine**.

Safety Information

O-(4-Nitrobenzoyl)hydroxylamine should be handled with care, following standard laboratory safety procedures.



Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H317: May cause an allergic skin reaction.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- P363: Wash contaminated clothing before reuse.
- P501: Dispose of contents/container to an approved waste disposal plant.

Due to its potential thermal instability, it is crucial to avoid heating the compound unnecessarily and to store it at the recommended temperature of 2-8°C.

This guide provides a foundational understanding of **O-(4-Nitrobenzoyl)hydroxylamine** for its safe handling and effective use in a research and development setting. For specific applications, it is recommended to consult the primary literature.

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